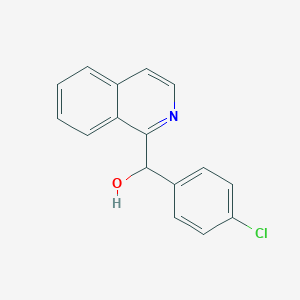

(4-Chlorophenyl)-isoquinolin-1-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Chlorophenyl)-isoquinolin-1-ylmethanol, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by a team of researchers led by David E. Nichols at Purdue University. Since then, SCH-23390 has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

作用機序

(4-Chlorophenyl)-isoquinolin-1-ylmethanol acts by binding to and blocking dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex of the brain. This blockade inhibits the activation of downstream signaling pathways that are involved in the regulation of neuronal activity and neurotransmitter release. As a result, (4-Chlorophenyl)-isoquinolin-1-ylmethanol has been shown to modulate the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are involved in the regulation of reward and motivation.

Biochemical and Physiological Effects:

(4-Chlorophenyl)-isoquinolin-1-ylmethanol has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include alterations in dopamine release, changes in neuronal activity and firing patterns, modulation of synaptic plasticity, and alterations in behavioral responses to reward and aversive stimuli. (4-Chlorophenyl)-isoquinolin-1-ylmethanol has also been shown to produce dose-dependent effects on locomotor activity, with low doses producing hyperactivity and high doses producing hypolocomotion.

実験室実験の利点と制限

One of the main advantages of using (4-Chlorophenyl)-isoquinolin-1-ylmethanol in laboratory experiments is its high selectivity for dopamine D1 receptors, which allows for the specific targeting of this receptor subtype without affecting other dopamine receptor subtypes. This specificity has made (4-Chlorophenyl)-isoquinolin-1-ylmethanol a valuable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes. However, one of the limitations of using (4-Chlorophenyl)-isoquinolin-1-ylmethanol is its relatively short half-life, which requires frequent dosing in order to maintain a stable concentration in the brain.

将来の方向性

There are several potential future directions for research on (4-Chlorophenyl)-isoquinolin-1-ylmethanol. One area of interest is the role of dopamine D1 receptors in the regulation of social behavior, as recent studies have suggested that these receptors may play a key role in the development of social deficits in autism spectrum disorders. Another area of interest is the potential therapeutic use of (4-Chlorophenyl)-isoquinolin-1-ylmethanol in the treatment of addiction and other psychiatric disorders, as preclinical studies have shown promising results in animal models. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (4-Chlorophenyl)-isoquinolin-1-ylmethanol, as well as its potential interactions with other neurotransmitter systems.

合成法

The synthesis of (4-Chlorophenyl)-isoquinolin-1-ylmethanol involves several steps, including the reaction of 4-chlorobenzaldehyde with isoquinoline to form a Schiff base, reduction of the Schiff base with sodium borohydride, and final conversion of the resulting alcohol to the hydrochloride salt. The purity of the compound can be further enhanced by recrystallization from ethanol.

科学的研究の応用

(4-Chlorophenyl)-isoquinolin-1-ylmethanol has been extensively used in scientific research to study the role of dopamine D1 receptors in the central nervous system. It has been shown to be a potent and selective antagonist of dopamine D1 receptors, with minimal affinity for other dopamine receptor subtypes. This specificity has made (4-Chlorophenyl)-isoquinolin-1-ylmethanol a valuable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes, including learning and memory, reward, addiction, and schizophrenia.

特性

分子式 |

C16H12ClNO |

|---|---|

分子量 |

269.72 g/mol |

IUPAC名 |

(4-chlorophenyl)-isoquinolin-1-ylmethanol |

InChI |

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)16(19)15-14-4-2-1-3-11(14)9-10-18-15/h1-10,16,19H |

InChIキー |

HKOVMSWNKKIKHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O |

正規SMILES |

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)

![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)

![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)

![3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280557.png)

![3-Ethyl 5-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280559.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280561.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)

![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)

![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)

![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)